molecular formula C10H8BrN3O B5850618 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B5850618
M. Wt: 266.09 g/mol
InChI Key: REBIYTCRTIUBSI-UHFFFAOYSA-N
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Description

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide typically involves the reaction of 4-bromo-1H-pyrazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reaction, purification, and isolation.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile would yield a new pyrazole derivative with the nucleophile in place of the bromine.

Scientific Research Applications

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and phenyl groups can interact with the active site of the target molecule, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with only the bromine substitution on the pyrazole ring.

    N-phenyl-1H-pyrazole-1-carboxamide: Lacks the bromine substitution but has the phenyl group and carboxamide functionality.

Uniqueness

4-bromo-N-phenyl-1H-pyrazole-1-carboxamide is unique due to the presence of both the bromine and phenyl groups, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

4-bromo-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIYTCRTIUBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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